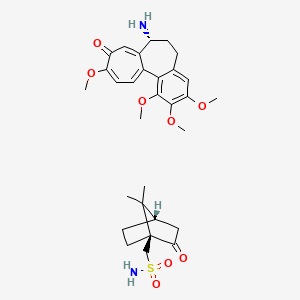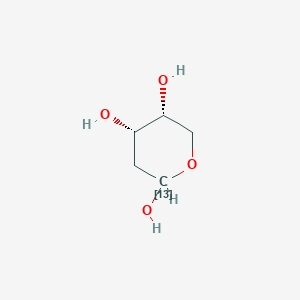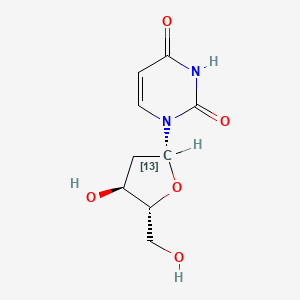
25-Hydroxy Vitamin D2 3,3'-Aminopropyl Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
25-Hydroxy Vitamin D2 3,3’-Aminopropyl Ether is a derivative of Vitamin D2, characterized by the presence of an aminopropyl ether group. This compound is notable for its applications in various fields of scientific research, particularly in neurology and biochemistry .
Vorbereitungsmethoden
The synthesis of 25-Hydroxy Vitamin D2 3,3’-Aminopropyl Ether involves several steps, starting from the basic structure of Vitamin D2Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
25-Hydroxy Vitamin D2 3,3’-Aminopropyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction can alter the hydroxyl group, potentially forming ketones or aldehydes.
Reduction: This reaction can reduce double bonds or carbonyl groups present in the molecule.
Substitution: The aminopropyl ether group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
25-Hydroxy Vitamin D2 3,3’-Aminopropyl Ether is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification of Vitamin D2 derivatives.
Biology: It is used in studies related to Vitamin D metabolism and its effects on cellular functions.
Medicine: Research on this compound contributes to understanding the role of Vitamin D in various diseases, including multiple sclerosis and osteoporosis.
Industry: It is utilized in the development of supplements and fortified foods to enhance Vitamin D content
Wirkmechanismus
The mechanism of action of 25-Hydroxy Vitamin D2 3,3’-Aminopropyl Ether involves its interaction with Vitamin D receptors. Upon binding to these receptors, it modulates the expression of genes involved in calcium and phosphate homeostasis, thereby exerting its biological effects. The molecular pathways influenced by this compound include the regulation of bone mineralization and immune response .
Vergleich Mit ähnlichen Verbindungen
Compared to other Vitamin D derivatives, 25-Hydroxy Vitamin D2 3,3’-Aminopropyl Ether is unique due to its aminopropyl ether group, which enhances its solubility and reactivity. Similar compounds include:
25-Hydroxy Vitamin D3 3,3’-Aminopropyl Ether: An analog of Vitamin D3 with similar applications but different biological activity.
25-Hydroxy Vitamin D2: The parent compound without the aminopropyl ether group, used primarily in metabolic studies
Eigenschaften
IUPAC Name |
(E,3S,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-(3-aminopropoxy)-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-en-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H51NO2/c1-22-11-15-27(34-20-8-19-32)21-26(22)14-13-25-9-7-18-31(6)28(16-17-29(25)31)23(2)10-12-24(3)30(4,5)33/h10,12-14,23-24,27-29,33H,1,7-9,11,15-21,32H2,2-6H3/b12-10+,25-13+,26-14-/t23-,24+,27+,28-,29+,31-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYGWTCEEVHERK-QABRARCPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OCCCN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OCCCN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H51NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857859 |
Source


|
| Record name | (3S,5Z,7E,22E)-3-(3-Aminopropoxy)-9,10-secoergosta-5,7,10,22-tetraen-25-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932023-11-5 |
Source


|
| Record name | (3S,5Z,7E,22E)-3-(3-Aminopropoxy)-9,10-secoergosta-5,7,10,22-tetraen-25-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Deoxy-3-fluoro-D-[1-13C]glucose](/img/structure/B583550.png)




![5-Methyl-1H-imidazo[4,5-f]quinoline](/img/structure/B583561.png)





